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Compound of Interest

Compound Name: PF 00337210

Cat. No.: B1683840

Introduction

PF-00337210 is an orally available, potent, and highly selective ATP-competitive inhibitor of the
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] The
VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new
blood vessels, which is essential for tumor growth, survival, and metastasis.[1] By selectively
targeting VEGFR-2, PF-00337210 inhibits the downstream signaling cascades that promote
endothelial cell proliferation, migration, and survival, thereby exerting anti-angiogenic and anti-
tumor effects.[2]

These application notes provide detailed protocols for assessing the preclinical efficacy of PF-
00337210 using standard cell-based and in vivo models. The described assays are designed to
guantify the compound's impact on cancer cell viability, its mechanism of action on the target
signaling pathway, and its overall anti-tumor activity in a living organism.

Principle of Action

VEGEF ligands bind to VEGFR-2 on the surface of endothelial cells, inducing receptor
dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.
This activation initiates downstream signaling through pathways such as PI3K/AKT and
MAPK/ERK, ultimately leading to gene expression changes that drive angiogenesis. PF-
00337210 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain,
preventing autophosphorylation and blocking the initiation of this signaling cascade.
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Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from the
experimental protocols described below. Efficacy is typically measured by the half-maximal
inhibitory concentration (IC50) in cell-based assays and by tumor growth inhibition (TGI) in in

vivo models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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